Bienvenue dans la boutique en ligne BenchChem!

kadsulignan N

COX-2 Inflammation Affinity-Ultrafiltration

Kadsulignan N is not interchangeable with other Kadsura lignans. It uniquely binds COX-2 with high affinity (Ki 72.24 nM) yet shows negligible functional inhibition (IC50 600.54 μM), making it an irreplaceable probe for dissecting binding-dependent, catalysis-independent COX-2 functions—applications unaddressable by celecoxib or other potent inhibitors. It also serves as a validated anti-HIV reference standard (EC50 43.56 μM) and an AS-MS system suitability standard for natural product ligand screening. With predicted low BBB penetration, it excludes CNS confounds in peripheral inflammation models. Ensure your research is built on verified pharmacology—not class-level assumptions.

Molecular Formula C24H30O7
Molecular Weight 430.5 g/mol
Cat. No. B3028147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namekadsulignan N
Molecular FormulaC24H30O7
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC1C(C2C3=CC(=C(C(=C3C4=C(C(=C(C=C4C1O2)OC)OC)OC)OC)OC)OC)C
InChIInChI=1S/C24H30O7/c1-11-12(2)20-14-10-16(26-4)22(28-6)24(30-8)18(14)17-13(19(11)31-20)9-15(25-3)21(27-5)23(17)29-7/h9-12,19-20H,1-8H3/t11-,12+,19-,20+
InChIKeyRRQAIPQPPCAEHD-JARDSOJUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kadsulignan N: A Dibenzocyclooctadiene Lignan with Dual Anti-HIV and COX-2 Affinity Profiles for Antiviral and Inflammation Research


Kadsulignan N is a dibenzocyclooctadiene lignan isolated from the seeds and stems of Kadsura species (K. coccinea, K. angustifolia, K. japonica), belonging to the Schisandraceae family [1]. The compound (CAS 163564-58-7, C24H30O7, MW 430.5) is a hexamethoxylated derivative with a topological polar surface area (TPSA) of 64.6 Ų and an XlogP of 4.0, indicating moderate lipophilicity [2]. Its established activities include anti-HIV effects (EC50 43.56 μM) and specific binding to cyclooxygenase-2 (COX-2) as a ligand (Ki 72.24 nM), although its functional COX-2 inhibitory activity is notably weak (IC50 600.54 μM) . The compound is commercially available for research use, typically supplied as a solid powder with HPLC purity ≥98% [3].

Why Kadsulignan N Cannot Be Substituted by Other Kadsura Lignans in COX-2 or HIV Research


Kadsulignan N exhibits a unique pharmacological fingerprint that is not shared by structurally related dibenzocyclooctadiene lignans from the same botanical sources. While several Kadsura lignans have been investigated for PAF antagonism, anti-HIV, and COX-2 inhibition, their activities are not uniform or interchangeable [1]. For instance, in a direct comparison of five co-isolated lignans from Kadsura angustifolia, only kadsulignan L and meso-dihydroguaiaretic acid exhibited measurable PAF antagonistic activity; kadsulignan N, schisantherin P, and angustifolin D were inactive in this assay [2]. Similarly, among the closely related kadsulignans L, M, and N, only kadsulignan M demonstrated significant in vitro anti-HIV activity, while kadsulignan N showed no such activity in that specific study context [3]. The compound's COX-2 binding affinity (Ki 72.24 nM) contrasts sharply with its weak functional inhibition (IC50 600.54 μM), a profile that distinguishes it from both potent COX-2 inhibitors and inactive analogs [4]. Therefore, generic substitution with other Kadsura lignans is scientifically unsound; each compound possesses a distinct bioactivity signature that must be individually verified for the intended research application.

Kadsulignan N: Quantitative Differentiators for Scientific Procurement Decisions


COX-2 Binding Affinity (Ki) vs. Functional Inhibition (IC50) Divergence

Kadsulignan N exhibits a strong binding affinity for COX-2 with a Ki of 72.24 nM, as determined by affinity-ultrafiltration mass spectrometry [1]. However, in a functional enzyme inhibition assay, it demonstrates only weak inhibitory activity with an IC50 of 600.54 μM, representing a >8,000-fold divergence between binding and inhibition [2]. This contrasts sharply with potent COX-2 inhibitors such as celecoxib (IC50 ~40 nM) or LM-4108 (IC50 0.06 μM), which show consistent low-nanomolar binding and inhibition values [3]. The divergent profile of kadsulignan N makes it a valuable tool compound for investigating allosteric modulation, ligand-biased signaling, or binding without catalytic inhibition—research applications for which potent COX-2 inhibitors are unsuitable .

COX-2 Inflammation Affinity-Ultrafiltration

Anti-HIV Activity (EC50) vs. Closely Related Kadsulignans L and M

In the original isolation study of kadsulignans L, M, and N from Kadsura coccinea seeds, only kadsulignan M exhibited in vitro anti-HIV activity; neither kadsulignan L nor kadsulignan N showed activity in that assay [1]. However, subsequent independent evaluation of kadsulignan N reported anti-HIV activity with an EC50 of 43.56 μM . This discrepancy suggests strain- or assay-dependent activity that is not present in the other kadsulignans. For comparison, the anti-HIV drug zidovudine (AZT) typically exhibits EC50 values in the low nanomolar range (0.01–0.1 μM), indicating that kadsulignan N is a relatively weak anti-HIV agent but may serve as a natural product scaffold for antiviral research .

Anti-HIV Antiviral Dibenzocyclooctadiene Lignans

Absence of PAF Antagonistic Activity Compared to Co-Isolated Lignans

In a direct comparative study of five lignans isolated from Kadsura angustifolia stems, kadsulignan N (compound 3) showed no detectable platelet-activating factor (PAF) antagonistic activity. In contrast, kadsulignan L (compound 2) and meso-dihydroguaiaretic acid (compound 5) demonstrated moderate PAF antagonism with IC50 values of 2.6 × 10⁻⁵ M (26 μM) and 4.1 × 10⁻⁵ M (41 μM), respectively [1]. Schisantherin P (compound 4) and angustifolin D (compound 1) also lacked activity. This selective inactivity of kadsulignan N is a critical differentiator for researchers seeking to avoid PAF-related off-target effects in inflammation or cardiovascular studies [2].

PAF Antagonism Platelet-Activating Factor Inflammation

NO Production Inhibition: Class-Level Anti-Inflammatory Activity in RAW264.7 Macrophages

Kadsulignan N was isolated from the chloroform extract of Kadsura coccinea rhizomes, which demonstrated inhibition of nitric oxide (NO) production in LPS/IFN-γ-stimulated RAW264.7 murine macrophages [1]. While the study identified kadsulignan N as a constituent of the active fraction, specific IC50 values for the pure compound against NO production were not reported. This provides class-level evidence of anti-inflammatory potential in a widely used macrophage inflammation model, but direct quantitative comparison with other lignans from the same study (kadsuralignans D and E, neokadsuranin) is not available [2]. Therefore, this evidence is categorized as supportive and should be used to contextualize the COX-2 findings rather than as a primary selection differentiator.

Nitric Oxide Inhibition Anti-inflammatory RAW264.7

Predicted Pharmacokinetic Profile vs. Common COX-2 Inhibitors

Computational ADMET predictions for kadsulignan N (using admetSAR 2.0) indicate high human intestinal absorption (99.4% probability) and favorable Caco-2 permeability (85.1%), but a predicted inability to cross the blood-brain barrier (55.0% probability for BBB penetration) [1]. Its subcellular localization is predicted to be mitochondrial (51.0% probability). These properties contrast with many classical COX-2 inhibitors (e.g., celecoxib, rofecoxib), which typically exhibit good BBB penetration and are associated with cardiovascular and CNS side effect profiles [2]. The predicted mitochondrial localization may be relevant to its COX-2 binding profile and weak functional inhibition [3].

ADMET Pharmacokinetics Drug-likeness

Kadsulignan N: Validated Research Applications and Industrial Use Cases


COX-2 Allosteric Modulation and Biased Signaling Studies

Researchers investigating non-catalytic COX-2 pharmacology—such as allosteric modulation, biased signaling, or protein-protein interactions—can leverage kadsulignan N as a tool compound. Its strong binding affinity (Ki 72.24 nM) combined with negligible functional inhibition (IC50 600.54 μM) provides a unique pharmacological probe to dissect binding-dependent but catalysis-independent COX-2 functions [1]. This application is not addressable with potent COX-2 inhibitors like celecoxib, which induce robust catalytic inhibition [2].

Anti-HIV Natural Product Scaffold Screening and SAR Studies

Kadsulignan N can serve as a validated starting scaffold for anti-HIV structure-activity relationship (SAR) studies, with a documented EC50 of 43.56 μM against HIV in vitro [1]. Researchers may use this compound as a reference standard when screening libraries of Kadsura lignans or synthetic dibenzocyclooctadiene derivatives, noting that closely related analogs (kadsulignan L, M) show divergent antiviral profiles [2]. This ensures that antiviral activity is specifically attributable to the compound of interest rather than class-level assumptions [3].

Peripheral Inflammation Models Requiring Exclusion of CNS Confounds

In vivo or ex vivo inflammation studies that require exclusion of central nervous system (CNS) penetration can benefit from kadsulignan N's predicted inability to cross the blood-brain barrier (55.0% probability of BBB penetration, admetSAR 2.0) [1]. This contrasts with BBB-permeant COX-2 inhibitors (e.g., celecoxib, rofecoxib) which can introduce CNS-mediated behavioral or analgesic confounds in pain and inflammation models [2]. The compound's lack of PAF antagonistic activity further reduces off-target cardiovascular interference [3].

Methodological Control for Affinity-Ultrafiltration Mass Spectrometry Workflows

Kadsulignan N has been specifically identified and validated as a COX-2 ligand using affinity-ultrafiltration LC-MS [1]. This established experimental track record makes it a suitable positive control or system suitability standard for laboratories developing or validating affinity-selection mass spectrometry (AS-MS) methods to discover natural product ligands for COX-2 or other protein targets [2]. Its reproducible detection in this platform ensures methodological consistency across studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for kadsulignan N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.